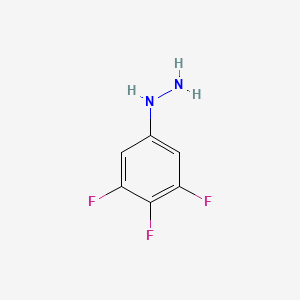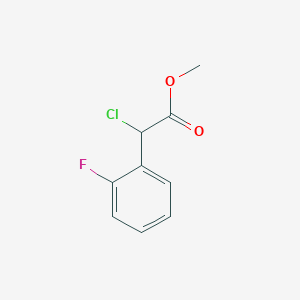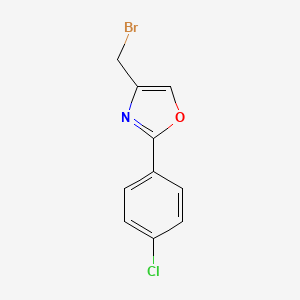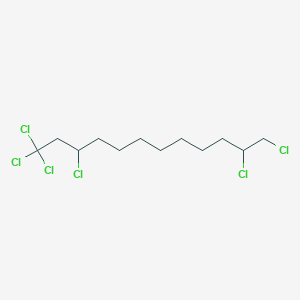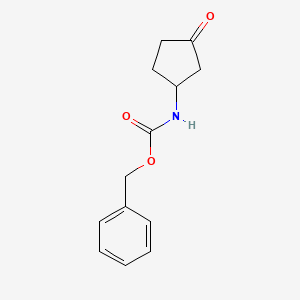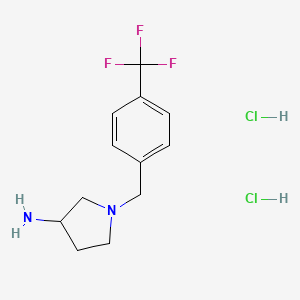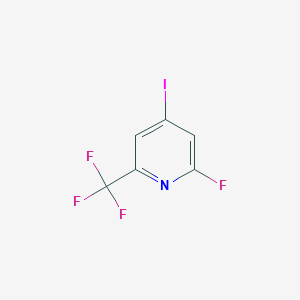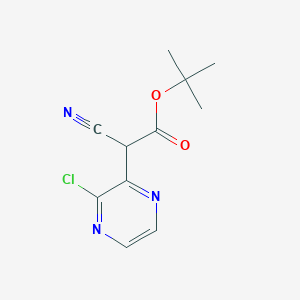![molecular formula C17H14ClNO4 B1442223 5-(Benzyloxy)-8-(2-chloroacetyl)-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 1035229-33-4](/img/structure/B1442223.png)
5-(Benzyloxy)-8-(2-chloroacetyl)-2H-benzo[b][1,4]oxazin-3(4H)-one
Overview
Description
5-(Benzyloxy)-8-(2-chloroacetyl)-2H-benzo[b][1,4]oxazin-3(4H)-one is a useful research compound. Its molecular formula is C17H14ClNO4 and its molecular weight is 331.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Biological Evaluation and Antibiotic Activity :
- A study by Meng et al. (2013) discussed the synthesis of optically active N-benzyl-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-ones and their evaluation against Gram-positive bacteria and fungi. These compounds showed good inhibition in the antibiotic test, suggesting their potential use in antimicrobial applications (Meng et al., 2013).
Platelet Aggregation Inhibition :
- Tian et al. (2012) synthesized novel 2H-benzo[b][1,4]oxazin-3(4H)-ones and tested them for their ability to inhibit platelet aggregation. The findings indicated that these compounds could potentially be used to develop new therapeutic agents for conditions where platelet aggregation is a concern (Tian et al., 2012).
Antimicrobial Activity :
- Raviteja et al. (2017) explored the synthesis of pyrazoline derivatives bearing the 1,4-benzoxazinone moiety and assessed their antimicrobial properties. The study highlighted the potential of these derivatives in developing new antimicrobial agents (Raviteja et al., 2017).
Synthesis Techniques and Applications :
- Uhlmann et al. (1997) described a method for the selective synthesis of 5-substituted 1-hydroxy-1,2,3-triazoles, showcasing the versatility of benzyloxy-triazole derivatives in organic synthesis (Uhlmann et al., 1997).
- Su et al. (2019) reported a novel annulation reaction for creating 2H-benzo[b][1,4]oxazin-2-one derivatives, providing a quick and efficient pathway for synthesizing these compounds (Su et al., 2019).
Anticancer Activity :
- Nagavelli et al. (2016) synthesized a series of 1,2,3-triazole-2H-benzo[b][1,4]oxazin-3(4H)-ones and evaluated their anticancer activity against breast and cervical cancer cell lines. Some compounds showed promising cytotoxic activity, suggesting their potential in cancer treatment (Nagavelli et al., 2016).
Properties
IUPAC Name |
8-(2-chloroacetyl)-5-phenylmethoxy-4H-1,4-benzoxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO4/c18-8-13(20)12-6-7-14(16-17(12)23-10-15(21)19-16)22-9-11-4-2-1-3-5-11/h1-7H,8-10H2,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZZOXWZXEQFUKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(C=CC(=C2O1)C(=O)CCl)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70728582 | |
| Record name | 5-(Benzyloxy)-8-(chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70728582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1035229-33-4 | |
| Record name | 8-(2-Chloroacetyl)-5-(phenylmethoxy)-2H-1,4-benzoxazin-3(4H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1035229-33-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Benzyloxy)-8-(chloroacetyl)-2H-1,4-benzoxazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70728582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

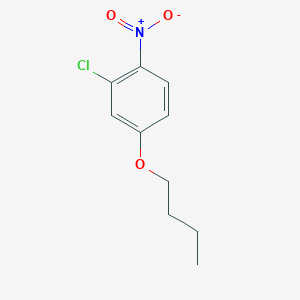
![Benzo[1,3]dioxol-4-ylmethyl-hydrazine](/img/structure/B1442142.png)
